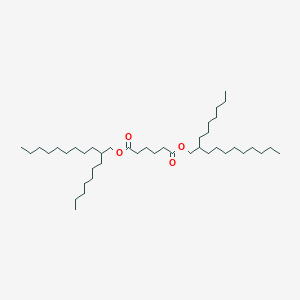
D-Valganciclovir chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Valganciclovir Hydrochloride: is an antiviral medication primarily used to treat cytomegalovirus (CMV) infections, particularly in patients with compromised immune systems, such as those with HIV/AIDS or following organ transplants . It is a prodrug of ganciclovir, meaning it is converted into the active drug ganciclovir in the body .
Applications De Recherche Scientifique
Chemistry: : D-Valganciclovir Hydrochloride is used in research to study antiviral mechanisms and the development of prodrugs . Biology : It is used to investigate the replication and inhibition of CMV and other herpesviruses . Medicine : Clinically, it is used to treat CMV infections in immunocompromised patients . Industry : The compound is used in the pharmaceutical industry for the production of antiviral medications .
Mécanisme D'action
Target of Action
D-Valganciclovir Hydrochloride, also known as Valganciclovir, is an antiviral medication primarily used to treat cytomegalovirus (CMV) infections . The primary target of Valganciclovir is the viral DNA polymerase in CMV-infected cells .
Mode of Action
Valganciclovir is a prodrug of ganciclovir . After administration, it is rapidly converted to ganciclovir by hepatic and intestinal esterases . In CMV-infected cells, ganciclovir is initially phosphorylated to the monophosphate form by a viral protein kinase, then it is further phosphorylated via cellular kinases to produce the triphosphate form .
Biochemical Pathways
The triphosphate form of ganciclovir gets incorporated into the viral DNA, replacing many of the adenosine bases . This results in the termination of the elongation of viral DNA, as phosphodiester bridges can no longer be built, destabilizing the strand .
Pharmacokinetics
Valganciclovir is rapidly converted to ganciclovir by intestinal and hepatic esterases after oral administration . This rapid conversion allows for improved bioavailability compared to ganciclovir .
Result of Action
The incorporation of ganciclovir into the viral DNA results in the termination of the elongation of viral DNA . This prevents the virus from replicating and spreading, thereby controlling the CMV infection .
Action Environment
The efficacy and stability of Valganciclovir can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of the drug . Additionally, the drug’s effectiveness can be affected by the patient’s immune status, with the drug often used long-term as it suppresses rather than cures the infection .
Analyse Biochimique
Biochemical Properties
D-Valganciclovir Hydrochloride interacts with various enzymes and proteins in biochemical reactions. After oral administration, it is rapidly converted to ganciclovir by intestinal and hepatic esterases . As an analogue of guanosine, ganciclovir gets incorporated into DNA, which cannot be properly read by DNA polymerase . This results in the termination of the elongation of viral DNA .
Cellular Effects
D-Valganciclovir Hydrochloride has profound effects on various types of cells and cellular processes. It is used to treat cytomegalovirus (CMV) retinitis in patients diagnosed with acquired immunodeficiency syndrome (AIDS) . Severe leukopenia, neutropenia, anemia, thrombocytopenia, pancytopenia, and bone marrow failure including aplastic anemia have been reported in patients treated with this compound .
Molecular Mechanism
The mechanism of action of D-Valganciclovir Hydrochloride is quite complex. It is a prodrug for ganciclovir and exists as a mixture of two diastereomers . After administration, these diastereomers are rapidly converted to ganciclovir by hepatic and intestinal esterases . Ganciclovir, being an analogue of guanosine, gets incorporated into DNA and thus cannot be properly read by DNA polymerase . This results in the termination of the elongation of viral DNA .
Metabolic Pathways
D-Valganciclovir Hydrochloride is involved in certain metabolic pathways. It is rapidly hydrolyzed in the intestinal wall and liver to ganciclovir . No other metabolites have been detected . The major route of elimination of valganciclovir is by renal excretion as ganciclovir through glomerular filtration and active tubular secretion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Valganciclovir Hydrochloride is synthesized through the esterification of ganciclovir with L-valine. The reaction involves the use of protecting groups and specific reagents to ensure the selective formation of the ester bond . The process typically includes:
Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Esterification: The protected ganciclovir is reacted with L-valine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of D-Valganciclovir Hydrochloride involves large-scale synthesis using similar steps but optimized for efficiency and yield. The process is carried out in controlled environments to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: D-Valganciclovir Hydrochloride undergoes hydrolysis to form ganciclovir, which is the active antiviral agent.
Phosphorylation: Once converted to ganciclovir, it undergoes phosphorylation by viral and cellular kinases to form ganciclovir triphosphate.
Common Reagents and Conditions:
Hydrolysis: Water and enzymes (esterases) in the liver and intestines.
Phosphorylation: Viral protein kinase and cellular kinases.
Major Products Formed:
Ganciclovir: The active antiviral agent formed from the hydrolysis of D-Valganciclovir Hydrochloride.
Ganciclovir Triphosphate: The phosphorylated form that inhibits viral DNA synthesis.
Comparaison Avec Des Composés Similaires
Ganciclovir: The active form of D-Valganciclovir Hydrochloride, used directly as an antiviral agent.
Acyclovir: Another antiviral agent used to treat herpesvirus infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Uniqueness: D-Valganciclovir Hydrochloride has improved oral bioavailability compared to ganciclovir, making it more effective for oral administration . Its prodrug nature allows for better absorption and conversion to the active form in the body .
Propriétés
Numéro CAS |
1393911-57-3 |
|---|---|
Formule moléculaire |
C14H23ClN6O5 |
Poids moléculaire |
390.82 g/mol |
Nom IUPAC |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2R)-2-amino-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H/t8?,9-;/m1./s1 |
Clé InChI |
ZORWARFPXPVJLW-ICLMXVQUSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
SMILES canonique |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
Synonymes |
2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester D-Valine Hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



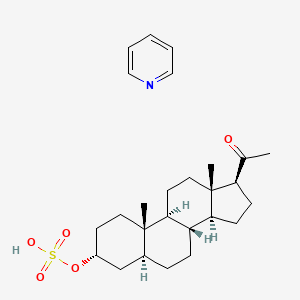
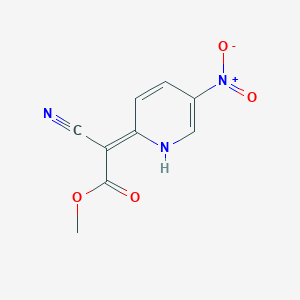
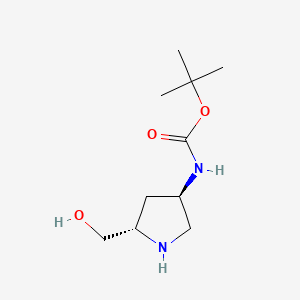
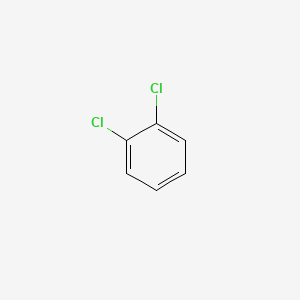
![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)

